molecular formula C15H20BBrO4 B1402996 Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1333222-42-6

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1402996
M. Wt: 355.03 g/mol
InChI Key: ACFMLVDUFZHNLU-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (MBTMB) is a brominated organic compound that has recently been the focus of scientific research due to its potential applications in a variety of fields. MBTMB is an organobromine compound, meaning that it contains a bromine atom covalently bonded to one or more carbon atoms. It is a stable, low-volatility compound with a low vapor pressure, making it an ideal candidate for use in a variety of laboratory experiments. Additionally, MBTMB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through substitution reactions. Their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are analyzed through X-ray diffraction and compared with density functional theory (DFT) calculations. This confirms the consistency between DFT-optimized molecular structures and crystallographic data (Huang et al., 2021).

Molecular Studies

  • Conformational Analysis : Detailed conformational analysis is performed on these compounds, employing DFT to investigate molecular electrostatic potential and frontier molecular orbitals. This analysis reveals key physicochemical properties of the compounds, contributing to a better understanding of their molecular behavior (Huang et al., 2021).

Application in Polymer Synthesis

  • Polymer Synthesis : These compounds are used in the synthesis of polymers. For example, in the creation of conjugated polymers, where they contribute to the formation of materials with potential applications in fields like optoelectronics and material science (Fischer et al., 2013).

Development of Bioactive Compounds

  • Synthesis of Bioactive Molecules : They play a crucial role in the synthesis of various bioactive molecules. This involves the formation of compounds with potential medicinal applications, such as in the development of novel therapeutic agents (Das et al., 2011).

Material Science and Nanotechnology

  • Nanoparticle Formation : These compounds are instrumental in forming nanoparticles with bright fluorescence emissions. This is significant in the field of nanotechnology and materials science, where they can be used for imaging and sensing applications (Fischer et al., 2013).

properties

IUPAC Name

methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMLVDUFZHNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745238
Record name Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1333222-42-6
Record name Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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